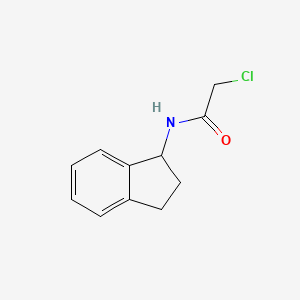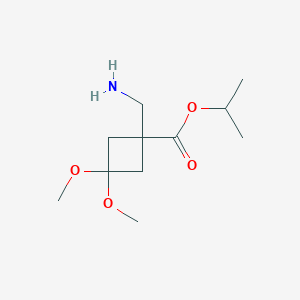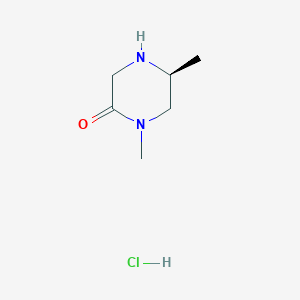![molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4](/img/structure/B2606622.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The compounds are synthesized in excellent yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .
Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide”, have been found to manifest profound antimicrobial activity . This suggests that they may undergo chemical reactions with bacterial cells, leading to their antibacterial effects.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Apoptosis-Inducing Properties
A study by Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their in vitro antiproliferative activity against various human cancer cell lines. One compound demonstrated significantly improved antiproliferative activity and induced apoptosis in A549 cells, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Zhang et al., 2018).
Novel Synthetic Routes and Chemical Transformations
Odame et al. (2020) reported a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to yield benzamides via dethiocyanation. This study provided insights into the synthesis of benzamide derivatives, including those related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide, offering a new synthetic pathway for researchers in the field (Odame et al., 2020).
Catalytic Activities and Material Science Applications
Research by Yen et al. (2006) explored the synthesis of benzothiazolin-2-ylidene complexes and evaluated their catalytic activities towards Heck coupling reactions. Such studies underscore the versatility of benzothiazole derivatives in catalysis and material science, suggesting potential applications beyond biological activities (Yen et al., 2006).
Antimicrobial Properties
Incerti et al. (2017) synthesized a series of benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against various bacterial and fungal species. The study demonstrated the antimicrobial potential of these compounds, indicating their usefulness in developing new antimicrobial agents (Incerti et al., 2017).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been found to exhibit antimicrobial and antitubercular activities, suggesting that they may interact with bacterial proteins or enzymes to inhibit their functions .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been found to exhibit antimicrobial and antitubercular activities, suggesting that they may inhibit the growth of bacteria and mycobacterium tuberculosis .
Zukünftige Richtungen
The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” and similar compounds could involve further exploration of their antibacterial properties and potential applications in medicine . Additionally, more research could be conducted to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUAYBIAXUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)

![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)